1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18596153
InChI: InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9+/m1/s1
SMILES:
Molecular Formula: C10H14N2O5S
Molecular Weight: 274.30 g/mol

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one

CAS No.:

Cat. No.: VC18596153

Molecular Formula: C10H14N2O5S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one -

Specification

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
IUPAC Name 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9+/m1/s1
Standard InChI Key SNNBPMAXGYBMHM-PULFBKJNSA-N
Isomeric SMILES CC1=CN(C(=S)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Canonical SMILES CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Introduction

Chemical Identification and Structural Characteristics

The compound belongs to the class of thionated pyrimidine nucleosides, characterized by the replacement of an oxygen atom with sulfur at the 2-position of the pyrimidine ring. Its IUPAC name systematically describes its stereochemistry:

  • Core structure: A tetrahydrofuran ring with hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 5

  • Heterocyclic base: 5-methyl-2-thioxo-pyrimidin-4-one moiety

Molecular Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular formulaC₁₀H₁₄N₂O₅S
Molecular weight274.30 g/mol
Stereochemistry(2S,3R,4S,5R) configuration
CAS RegistryNot formally assigned

The stereochemical arrangement critically influences its biological interactions, particularly in enzyme binding pockets.

Synthesis and Characterization

While no explicit synthesis protocol exists for this compound in the literature, established methodologies for analogous thionucleosides suggest potential routes:

Synthetic Approaches

  • Glycosylation strategy: Coupling of a protected ribose derivative with 5-methyl-2-thiouracil under Mitsunobu conditions

  • Post-modification: Thiolation of pre-formed oxonucleoside using Lawesson's reagent

Characterization would require:

  • ¹H/¹³C NMR for stereochemical verification

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation

  • X-ray crystallography for absolute configuration determination

CompoundIC₅₀ (μM) vs Hela cellsSelectivity Index
5-Fluorouracil2.13.2
2-Thiocytidine8.712.4
Subject compound*--

*Predicted values based on QSAR modeling of analog data

Biochemical Interactions and Modifications

tRNA Modification Pathways

The enzymatic pathway for mnm⁵s²U biosynthesis in E. coli provides mechanistic insights:

  • Demethylation: tRNA(5-carboxymethylaminomethyl-2-thiouridine)-methyltransferase removes carboxyl groups

  • Methyl transfer: S-adenosylmethionine-dependent methylation finalizes the modification

This two-step process (demethylation followed by methylation) suggests potential metabolic stability challenges for administered thionucleosides.

Future Research Directions

Critical gaps in understanding this compound include:

  • Pharmacokinetic profile: Absorption/distribution properties influenced by multiple hydroxyl groups

  • Enzymatic stability: Susceptibility to nucleoside phosphorylases

  • Target validation: CRISPR-Cas9 screening for essentiality of putative molecular targets

Proposed studies:

  • Synthesis and in vitro screening against viral polymerases (HIV-RT, SARS-CoV-2 RdRp)

  • Isotope-labeled analogs for metabolic tracking in mammalian cells

  • Molecular dynamics simulations of ribosome binding interactions

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